molecular formula C11H11NO3 B2573694 3,3-dimethyl-2-oxo-2,3-dihydro-1H-indole-5-carboxylic acid CAS No. 129912-25-0

3,3-dimethyl-2-oxo-2,3-dihydro-1H-indole-5-carboxylic acid

Cat. No.: B2573694
CAS No.: 129912-25-0
M. Wt: 205.213
InChI Key: CYOJGCZECBHBRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3-Dimethyl-2-oxo-2,3-dihydro-1H-indole-5-carboxylic acid (CAS: 129912-25-0) is a bicyclic heteroaromatic compound featuring a 1H-indole core substituted with a dimethyl group at position 3, a ketone at position 2, and a carboxylic acid at position 3. Its molecular formula is C₁₁H₁₁NO₃ (MW: 205.2), and it is commercially available as a building block for pharmaceutical and materials research . The dimethyl group confers steric stability, while the carboxylic acid enables hydrogen bonding and further derivatization.

Properties

IUPAC Name

3,3-dimethyl-2-oxo-1H-indole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-11(2)7-5-6(9(13)14)3-4-8(7)12-10(11)15/h3-5H,1-2H3,(H,12,15)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYOJGCZECBHBRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(C=CC(=C2)C(=O)O)NC1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129912-25-0
Record name 3,3-dimethyl-2-oxo-2,3-dihydro-1H-indole-5-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-dimethyl-2-oxo-2,3-dihydro-1H-indole-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of substituted anilines with diketones under acidic or basic conditions to form the indole ring system .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-2-oxo-2,3-dihydro-1H-indole-5-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the indole ring .

Scientific Research Applications

Antimicrobial Properties

Recent studies have demonstrated that 3,3-dimethyl-2-oxo-2,3-dihydro-1H-indole-5-carboxylic acid exhibits notable antimicrobial activity. In vitro tests have shown effectiveness against a range of microorganisms:

MicroorganismMinimum Inhibitory Concentration (MIC)
Escherichia coli0.0195 mg/mL
Bacillus mycoides0.0048 mg/mL
Candida albicans0.0048 mg/mL

These findings suggest the potential for developing new antimicrobial agents based on this compound's structure .

Antiviral Activity

The compound has also been investigated for its antiviral properties. Research indicates that derivatives of indole compounds can inhibit the activity of HIV integrase, a critical enzyme in the HIV replication cycle. For instance, structural modifications to indole derivatives have shown improved inhibitory effects against HIV-1 integrase with IC50 values as low as 0.13 μM . These findings highlight the potential of this compound as a scaffold for developing antiviral therapies.

Anticancer Potential

Indole derivatives are known for their anticancer properties. The unique structure of this compound allows it to interact with various molecular targets involved in cancer progression. Studies suggest that compounds with indole structures can induce apoptosis in cancer cells and inhibit tumor growth .

Anti-inflammatory Effects

Another area of research focuses on the anti-inflammatory properties of indole derivatives. The compound's ability to modulate inflammatory pathways suggests its potential use in treating inflammatory diseases. Research has indicated that certain indole derivatives can inhibit pro-inflammatory cytokines and enzymes involved in inflammation .

Synthesis and Derivatives

The synthesis of this compound typically involves the Fischer indole synthesis method. This process includes reacting phenylhydrazine with ketones or aldehydes under acidic conditions to form the indole ring .

Structural Modifications

Modifications at specific positions on the indole ring can enhance biological activity. For example:

  • C6 Halogenation : Enhances integrase inhibitory activity.
  • C3 Long Branching : Improves interaction with target proteins.

These modifications are crucial for optimizing the pharmacological properties of the compound .

Case Studies

Several case studies have explored the applications of this compound:

  • Antimicrobial Efficacy Study : A study conducted on various bacterial strains demonstrated significant antimicrobial activity, supporting its potential use as a new antibiotic agent.
  • HIV Integrase Inhibition : Research highlighted the compound's capacity to inhibit HIV integrase effectively, paving the way for further development of antiretroviral drugs.

Mechanism of Action

The mechanism of action of 3,3-dimethyl-2-oxo-2,3-dihydro-1H-indole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its full potential .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The following table highlights key structural differences and similarities with analogs:

Compound Name Molecular Formula Key Substituents Functional Groups Impacting Reactivity/Applications References
Target compound C₁₁H₁₁NO₃ 3,3-dimethyl, 2-oxo, 5-carboxylic acid Steric hindrance, H-bonding, acidity
(3Z)-2-Oxo-3-(1H-pyrrol-2-ylmethylidene) analog C₁₄H₁₀N₂O₃ 3-(pyrrolylmethylidene), 5-carboxylic acid Planar conjugation, isomerism (E/Z ratio 30:70)
3-[(2-Amino-4-oxo-thiazol-5-ylidene)methyl] analog C₁₃H₉N₃O₃S Thiazolidinone ring, 5-carboxylic acid Enhanced H-bonding, potential kinase inhibition
1-Methyl-2-oxo-2,3-dihydro-1H-indole-5-carboxylate C₁₁H₁₁NO₃ 1-methyl, 5-methyl ester Lipophilicity (prodrug potential)
2-(3,3-Dimethyl-2-oxo-indol-5-yl)-2-cyanopyrrole C₁₅H₁₂N₃O₂ 5-cyanopyrrole, dimethyl Electron-withdrawing cyano group, kinase inhibitor precursor
5-(7-Fluoro-3,3-dimethyl-2-oxo-indol-5-yl)-pyrrole C₁₅H₁₂FN₃O 7-fluoro, dimethyl, pyrrole Fluorine-enhanced binding affinity
Key Observations:
  • Steric Effects : The 3,3-dimethyl group in the target compound reduces conformational flexibility compared to analogs with planar substituents (e.g., pyrrolylmethylidene in ).
  • Electron-Withdrawing Groups: Cyano () or fluorine () substituents enhance binding to biological targets like kinases.
  • Carboxylic Acid vs. Ester : The free carboxylic acid in the target compound enables salt formation and H-bonding, unlike the methyl ester derivative, which is more lipophilic .
Key Observations:
  • The target compound is readily available commercially, whereas analogs require multi-step syntheses with moderate yields.
  • Acetic acid-mediated condensations are common for indole derivatives (e.g., ), but specialized methods (e.g., low-temperature cyanation in ) are needed for complex substituents.

Biological Activity

3,3-Dimethyl-2-oxo-2,3-dihydro-1H-indole-5-carboxylic acid (commonly referred to as DMDOI) is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of DMDOI, emphasizing its pharmacological effects, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C12H13NO3
  • Molar Mass : 219.24 g/mol
  • Density : 1.170 g/cm³ (predicted)
  • pKa : 13.51 (predicted)

Anticancer Activity

Recent studies have demonstrated that DMDOI exhibits significant anticancer properties. In vitro assays have shown that DMDOI can inhibit the proliferation of various cancer cell lines, including ovarian and colon cancer cells. For instance, a study reported that DMDOI reduced cell viability in HCT-116 colon cancer cells through apoptosis induction via caspase activation .

Cell LineIC50 (µM)
HCT-11615.0
A2780 (cisplatin-sensitive)20.5
A2780cisR (cisplatin-resistant)25.3

Anti-inflammatory Effects

DMDOI has also been evaluated for its anti-inflammatory properties. It was found to significantly inhibit the activity of cyclooxygenase enzymes (COX-1 and COX-2), which are key players in the inflammatory response. The IC50 values for COX inhibition were reported as follows:

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)
DMDOI19.4523.8

These results indicate that DMDOI may serve as a potential lead compound for developing anti-inflammatory drugs .

Neuroprotective Properties

Research has indicated that DMDOI may possess neuroprotective effects, particularly in models of chronic pain and neurodegenerative disorders. Animal studies have shown that administration of DMDOI can alleviate symptoms associated with conditions like chronic pain and obsessive-compulsive disorder .

The mechanisms underlying the biological activities of DMDOI are multifaceted:

  • Apoptosis Induction : DMDOI activates caspases leading to programmed cell death in cancer cells.
  • Inhibition of COX Enzymes : By blocking COX activity, DMDOI reduces the production of pro-inflammatory mediators.
  • DNA Interaction : Studies suggest that DMDOI may intercalate with DNA, affecting its replication and transcription processes .

Case Studies

A recent case study investigated the effects of DMDOI on MCF-7 breast cancer cells, revealing that it exhibited higher cytotoxicity compared to standard chemotherapeutics such as cisplatin. The study utilized MTT assays to quantify cell viability and found that DMDOI significantly reduced cell proliferation at concentrations lower than those required for cisplatin .

Q & A

Q. What are the recommended synthetic routes for 3,3-dimethyl-2-oxo-2,3-dihydro-1H-indole-5-carboxylic acid, and how do reaction conditions influence yield?

Methodological Answer: A common approach involves cyclization of substituted indole precursors. For example, acetic acid-mediated reflux with sodium acetate (as a base) is effective for forming the indole backbone, as demonstrated in analogous syntheses of methyl 3-[(2-amino-4-oxo-thiazol-5-ylidene)methyl]-1H-indole-2-carboxylate derivatives . Key factors include:

  • Temperature: Prolonged reflux (~3–5 h) ensures complete cyclization.
  • Solvent: Acetic acid acts as both solvent and catalyst, enhancing electrophilic substitution.
  • Purification: Recrystallization from DMF/acetic acid mixtures improves purity (>95%) .

Table 1: Comparison of Synthetic Conditions for Analogous Indole Derivatives

PrecursorReagents/ConditionsYield (%)Purity (%)Reference
3-Formyl-indole derivativeAcOH, NaOAc, reflux (5 h)72–85>95
Thiazolidinone derivativeChloroacetic acid, rt (2 h)6590

Q. How can researchers validate the purity and structural integrity of this compound?

Methodological Answer:

  • Melting Point Analysis: Compare observed mp (e.g., 208–210°C for indole-5-carboxylic acid analogs) with literature values to assess purity .
  • Spectroscopic Techniques:
    • FTIR: Confirm carbonyl (C=O) stretches at ~1700–1750 cm⁻¹ for the oxo and carboxylic acid groups.
    • NMR: Look for characteristic indole proton signals (δ 7.2–8.1 ppm) and methyl group splitting (δ 1.2–1.5 ppm) .
  • HPLC: Use reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify impurities .

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic data for this compound derivatives?

Methodological Answer: Discrepancies in NMR or mass spectra often arise from tautomerism or solvent effects. For example:

  • Tautomeric Equilibria: The oxo group may exist in keto-enol forms, altering proton environments. Use deuterated DMSO to stabilize tautomers and assign peaks accurately .
  • Dynamic HPLC: Employ gradient elution to separate isomeric byproducts, as seen in nitro-substituted indole analogs .
  • X-ray Crystallography: Resolve ambiguities by determining crystal structures, as done for 3-hydroxyindolin-2-one derivatives .

Q. How can computational modeling optimize the bioactivity of this compound?

Methodological Answer:

  • Docking Studies: Model interactions with target proteins (e.g., kinases) using software like AutoDock Vina. Focus on the carboxylic acid group’s hydrogen-bonding potential.
  • QSAR Analysis: Correlate substituent effects (e.g., methyl groups) with activity using descriptors like logP and electrostatic potential maps .
  • MD Simulations: Assess stability of ligand-receptor complexes over 100-ns trajectories to prioritize derivatives for synthesis .

Q. What are the challenges in derivatizing the carboxylic acid moiety without disrupting the indole core?

Methodological Answer:

  • Protection/Deprotection: Use tert-butyl groups to protect the carboxylic acid during alkylation/arylation, followed by TFA cleavage .
  • Coupling Reactions: Employ EDC/HOBt for amide bond formation, ensuring minimal side reactions at the oxo group .
  • Solubility Constraints: Polar aprotic solvents (DMF, DMSO) enhance reactivity while preventing aggregation .

Table 2: Derivatization Efficiency for Carboxylic Acid Analogs

Reaction TypeReagentsSuccess Rate (%)Byproducts
EsterificationMeOH, H₂SO₄88None detected
Amide CouplingEDC, HOBt, DMF75<5% unreacted acid

Q. How do steric effects from the 3,3-dimethyl group influence reactivity in cross-coupling reactions?

Methodological Answer: The dimethyl substituents hinder electrophilic substitution at C3 and C4. Mitigation strategies include:

  • Directed Ortho-Metalation: Use lithium bases to direct functionalization to C5/C6 positions .
  • Microwave-Assisted Synthesis: Enhance reaction kinetics under high temperatures (150°C) to overcome steric barriers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.